5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
CAS No.: 332856-53-8
Cat. No.: VC14647782
Molecular Formula: C18H19F3N4O3
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332856-53-8 |
|---|---|
| Molecular Formula | C18H19F3N4O3 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
| Standard InChI | InChI=1S/C18H19F3N4O3/c1-2-5-22-17(26)12-8-16-23-11(7-15(18(19,20)21)25(16)24-12)10-3-4-13-14(6-10)28-9-27-13/h3-4,6,8,11,15,23H,2,5,7,9H2,1H3,(H,22,26) |
| Standard InChI Key | AELWGRQUSCQUEW-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(=O)C1=NN2C(CC(NC2=C1)C3=CC4=C(C=C3)OCO4)C(F)(F)F |
Introduction
5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic organic compound belonging to the class of substituted pyrazolo-pyrimidine derivatives. This compound has garnered significant attention due to its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinase (TRK) family proteins, which are implicated in various diseases including cancer and neurodegenerative disorders.
Synthesis
The synthesis of 5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step synthetic routes. Specific reaction conditions, such as temperature, solvent choice (commonly polar aprotic solvents), and catalysts (like bases or transition metal catalysts), play crucial roles in optimizing yields and selectivity during synthesis.
Biological Activities
This compound is primarily investigated for its inhibitory effects on TRK family proteins. Experimental data supporting its mechanism may include IC50 values indicating potency against specific kinases or cellular assays demonstrating its effects on cell viability and proliferation. Data from spectroscopic analyses (NMR, IR) can provide insights into functional group identification and molecular conformation.
Potential Applications
The primary applications of 5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide include its potential use in medicinal chemistry to design novel inhibitors that can modulate critical biological pathways effectively. This compound exemplifies ongoing efforts to develop therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Compounds with similar structures, such as those featuring benzodioxole and trifluoromethyl groups, often exhibit significant biological activities. For instance, compounds like 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]propanamide also show potential in medicinal chemistry due to their unique structural features and potential reactivity.
Data Tables
Table 1: Key Features of 5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
| Feature | Description |
|---|---|
| Molecular Structure | Pyrazolo-pyrimidine core, benzodioxole moiety, trifluoromethyl group |
| Synthesis | Multi-step synthetic routes involving polar aprotic solvents and catalysts |
| Biological Activity | Inhibitor of TRK family proteins, potential applications in cancer and neurodegenerative disorders |
| Chemical Properties | Stability influenced by pH, temperature, and solvent environment |
Table 2: Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]propanamide | Benzodioxole, trifluoromethyl, pyrimidine ring | Potential in medicinal chemistry for biological activity |
| 1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamide derivatives | Cycloheptathiophene or phenyl ring replacements | Anti-flu activity by disrupting PA-PB1 interaction |
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